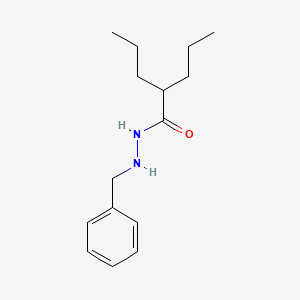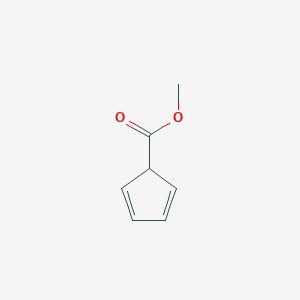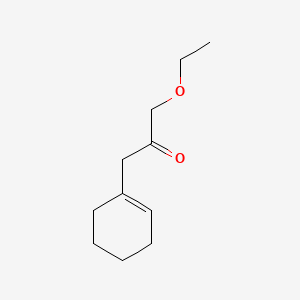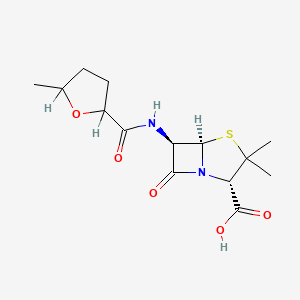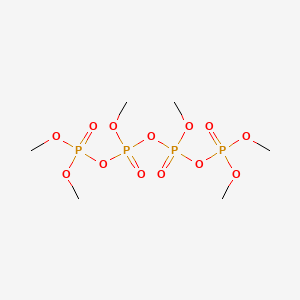
Hexamethyl tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyl tetraphosphate is an organophosphorus compound with the chemical formula [(CH₃O)₃P₂O₃]₂O. This compound is known for its high reactivity and is used in various industrial and scientific applications. It appears as a colorless liquid at room temperature and is known for its moderate solubility in water and most organic solvents.
Méthodes De Préparation
Hexamethyl tetraphosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with trimethyl phosphate at elevated temperatures. This reaction typically occurs at around 150°C and results in the formation of this compound along with other by-products. Industrial production methods often involve the use of diethyl ether and phosphorus pentoxide, where the reaction entails the cleavage of the C-O bond of the ether .
Analyse Des Réactions Chimiques
Hexamethyl tetraphosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the release of toxic phosphorus oxides.
Hydrolysis: It readily hydrolyzes to form nontoxic products.
Common reagents used in these reactions include hydride reducing agents, oxidizing agents, and water. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hexamethyl tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its high reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its toxicity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: This compound is used in the production of insecticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexamethyl tetraphosphate involves its interaction with molecular targets and pathways. It primarily exerts its effects through the cleavage of pyrophosphate bonds, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to toxic effects. The compound’s high reactivity also allows it to participate in a wide range of chemical reactions, further contributing to its diverse effects .
Comparaison Avec Des Composés Similaires
Hexamethyl tetraphosphate can be compared with other similar organophosphorus compounds, such as:
Hexaethyl tetraphosphate: Similar in structure but with ethyl groups instead of methyl groups.
Tetraethyl pyrophosphate: Another related compound with similar applications and reactivity.
Pentaethyl triphosphate: Shares similar chemical properties and is used in similar industrial applications.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its high reactivity and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
41524-09-8 |
|---|---|
Formule moléculaire |
C6H18O13P4 |
Poids moléculaire |
422.09 g/mol |
Nom IUPAC |
dimethoxyphosphoryl [dimethoxyphosphoryloxy(methoxy)phosphoryl] methyl phosphate |
InChI |
InChI=1S/C6H18O13P4/c1-11-20(7,12-2)17-22(9,15-5)19-23(10,16-6)18-21(8,13-3)14-4/h1-6H3 |
Clé InChI |
JNUNSOWOBBAUKB-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


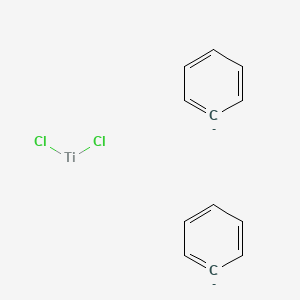
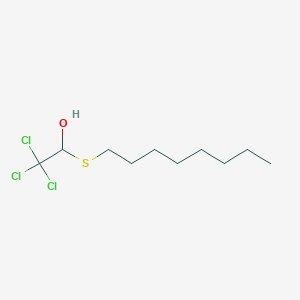
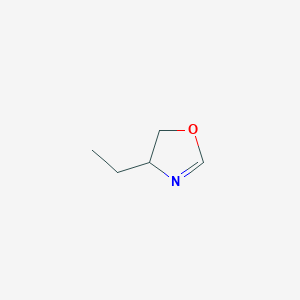
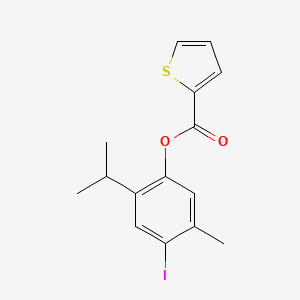
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
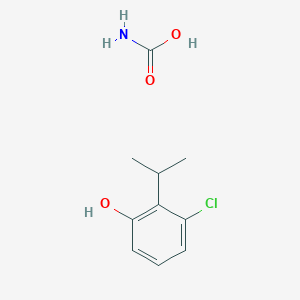
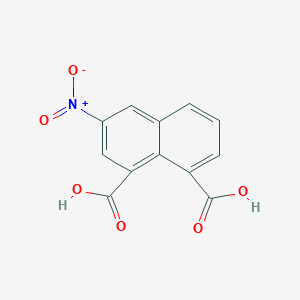
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

